Silane, chlorodimethyl(3,3,3-trifluoropropyl)-
Overview
Description
Silane, chlorodimethyl(3,3,3-trifluoropropyl)-, also known as Dimethyl (3,3,3-trifluoropropyl)chlorosilane, is a chemical compound with the empirical formula C5H10ClF3Si . It is a clear liquid that is colorless to straw yellow .
Molecular Structure Analysis
The molecular weight of Silane, chlorodimethyl(3,3,3-trifluoropropyl)- is 190.67 . The SMILES string representation of its structure isCSi(Cl)CCC(F)(F)F
. Physical And Chemical Properties Analysis
Silane, chlorodimethyl(3,3,3-trifluoropropyl)- is a liquid at room temperature . It has a refractive index of 1.3720 to 1.3780 at 20°C . The density of this compound is 1.117 g/mL at 20°C .Scientific Research Applications
Catalytic Potential and Material Enhancement
Catalysis and Material Support : Silanes, including chlorodimethyl(3,3,3-trifluoropropyl)-, have been utilized in catalysis by immobilizing transition metals into silica matrices. This application leverages the sol–gel technique for metal immobilization and grafting methods for organic moieties incorporation, demonstrating the role of silanes in enhancing the catalytic potential of materials (Adam, Appaturi, & Iqbal, 2012).
Surface Modification and Coatings
Wood Treatment and Surface Coating : Research shows the application of organo-functional silanes, including chlorodimethyl(3,3,3-trifluoropropyl)-, in the treatment and surface coating of wood. These treatments enhance wood's dimensional stability, durability, and fire resistance, showcasing the chemical's utility in creating protective and functional surfaces (Mai & Militz, 2004).
Dental Material Adhesion : In dentistry, silane coupling agents are used to promote adhesion between resin composites and etchable ceramic surfaces. This application underscores the importance of silanes in dental restorations, enhancing the longevity and aesthetic outcomes of dental materials (Matinlinna & Vallittu, 2007).
Polymer and Composite Material Enhancements
Polysiloxane-Immobilized Systems : Silanes are crucial in the synthesis and post-modification of polysiloxane-immobilized ligand systems, affecting the materials' metal uptake capacities and providing a versatile base for analytical and environmental applications. This showcases the role of silanes in modifying material properties for specific functionalities (El-Nahhal & El-Ashgar, 2007).
Adhesion Promotion : Organosilanes, including chlorodimethyl(3,3,3-trifluoropropyl)-, serve as adhesion promoters in various applications, including surface coatings, adhesives, and syntactic foams. Their use significantly enhances the bond strength between different materials, demonstrating their critical role in material science (Walker, 1991).
Biomedical Applications
Biomedical Implants : The review on silane coatings of metallic biomaterials highlights the potential of silane-based thin films in improving biocompatibility and durability of biomedical implants. This application points to the promising future of silanes in medical technology, especially in enhancing implant performance (Somasundaram, 2018).
Safety And Hazards
This compound is highly flammable and can cause severe skin burns and eye damage . It reacts violently with water and contact with water liberates toxic gas . Safety measures include keeping away from heat, sparks, open flames, and other ignition sources, wearing protective gloves/clothing/eye/face protection, and storing in a well-ventilated place .
properties
IUPAC Name |
chloro-dimethyl-(3,3,3-trifluoropropyl)silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10ClF3Si/c1-10(2,6)4-3-5(7,8)9/h3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBAZUXSLKGQRJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CCC(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClF3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7061722 | |
Record name | Silane, chlorodimethyl(3,3,3-trifluoropropyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7061722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS] | |
Record name | Trifluoropropyldimethylchlorosilane | |
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Product Name |
Silane, chlorodimethyl(3,3,3-trifluoropropyl)- | |
CAS RN |
1481-41-0 | |
Record name | 3,3,3-Trifluoropropyldimethylchlorosilane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1481-41-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Silane, chlorodimethyl(3,3,3-trifluoropropyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001481410 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Silane, chlorodimethyl(3,3,3-trifluoropropyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Silane, chlorodimethyl(3,3,3-trifluoropropyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7061722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Chlorodimethyl(3,3,3-trifluoropropyl)silane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.582 | |
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